molecular formula C17H20FO4P B8566044 Phosphonic acid, [(4-fluoro-3-phenoxyphenyl)methyl]-, diethyl ester CAS No. 89765-32-2

Phosphonic acid, [(4-fluoro-3-phenoxyphenyl)methyl]-, diethyl ester

Cat. No. B8566044
M. Wt: 338.31 g/mol
InChI Key: QOZMLWPEWAOZBY-UHFFFAOYSA-N
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Patent
US04661501

Procedure details

To 6.4 g of 3-phenoxy-4-fluorobenzyl bromide was added 7 ml of triethylphosphite, and the mixture was stirred at 140° C. for seven hours. After cooling, 13.1 g of the reaction mixture was purified by column chromatography on silica gel (eluent: benzene) to give 6.3 g of diethyl 3-phenoxy-4-fluorobenzylphosphonate.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[F:16])[CH2:11]Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:17]([O:19][P:20]([O:24]CC)[O:21][CH2:22][CH3:23])[CH3:18]>>[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[F:16])[CH2:11][P:20](=[O:24])([O:21][CH2:22][CH3:23])[O:19][CH2:17][CH3:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(CBr)C=CC1F
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 140° C. for seven hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
13.1 g of the reaction mixture was purified by column chromatography on silica gel (eluent: benzene)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(CP(OCC)(OCC)=O)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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